--Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat)
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Overview
Description
Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat): is a complex organic compound that plays a significant role in various scientific fields. This compound is primarily used in the synthesis of glycopeptides and glycoproteins, which are essential in biomedicine and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat) involves multiple steps. The starting material is typically a glucopyranosyl azide, which undergoes acetylation to form the tetra-O-acetyl derivative. This intermediate is then reacted with trichloroacetimidate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, carboxylic acids, and substituted acetates. These derivatives have unique properties and applications in different scientific fields.
Scientific Research Applications
Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat) is extensively used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycopeptides.
Biology: The compound is used in the study of cellular processes and the development of biochemical assays.
Medicine: It plays a role in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat) involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical applications, including drug development and molecular imaging.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl azide: This compound is similar in structure and is used in the synthesis of glycoconjugates.
2,3,4,6-Tetra-O-acetyl-5-thio-D-galactopyranosyl trichloroacetimidate: Another related compound used in glycopeptide synthesis.
Uniqueness
Lucopyranose,2-zido-2-eoxy-,3,4,6-riacetate1-(2,2,2-richloroethanimidat) is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in various scientific research areas.
Properties
Molecular Formula |
C14H17Cl3N4O8 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10-,11-,12-/m1/s1 |
InChI Key |
NXSDPOSAOAWHFZ-LZQZFOIKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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